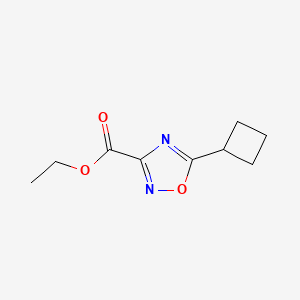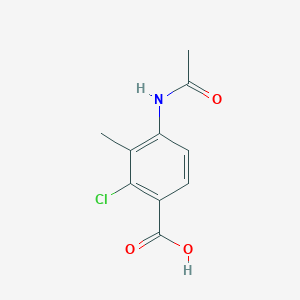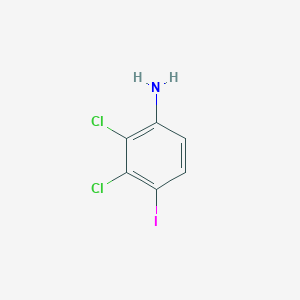
2,3-Dichloro-4-iodoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-4-iodoaniline is an organic compound with the molecular formula C6H4Cl2IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and iodine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination of 2,3-dichloroaniline. This can be achieved by reacting 2,3-dichloroaniline with iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective substitution of the iodine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the chlorination of aniline to produce 2,3-dichloroaniline, followed by iodination under controlled conditions. The use of catalysts and optimized reaction parameters is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: 2,3-Dichloro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to form amines.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 2,3-dichloro-4-aminobenzene can be formed.
Oxidation Products: Nitro derivatives like 2,3-dichloro-4-nitroaniline.
Reduction Products: Amines such as this compound.
科学研究应用
2,3-Dichloro-4-iodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,3-Dichloro-4-iodoaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
2-Chloro-4-iodoaniline: Similar structure but with one less chlorine atom.
2,4-Dichloroaniline: Lacks the iodine atom.
4-Iodoaniline: Contains only the iodine substitution without chlorine atoms.
Uniqueness: 2,3-Dichloro-4-iodoaniline is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of halogens makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C6H4Cl2IN |
|---|---|
分子量 |
287.91 g/mol |
IUPAC 名称 |
2,3-dichloro-4-iodoaniline |
InChI |
InChI=1S/C6H4Cl2IN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 |
InChI 键 |
MNIFSZXBYDWWNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


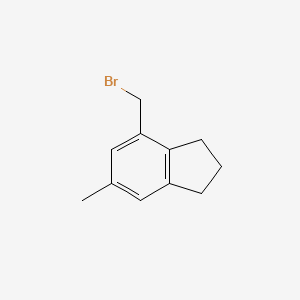
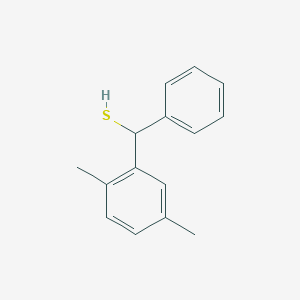
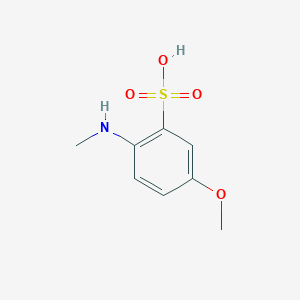
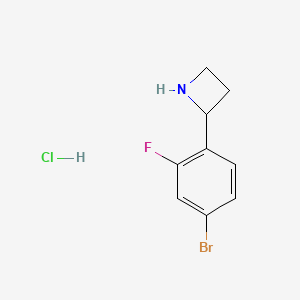
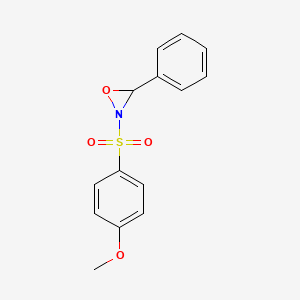
![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)
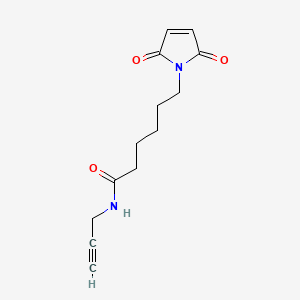


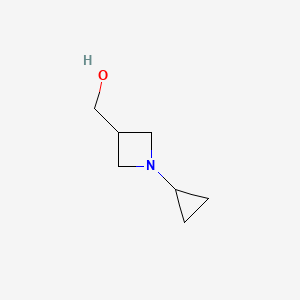
amine](/img/structure/B13488948.png)
